

# Vulgaxanthin I: Application Notes and Protocols for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Vulgaxanthin I |           |
| Cat. No.:            | B3165861       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vulgaxanthin I**, a yellow-orange betaxanthin pigment found in plants such as beetroot (Beta vulgaris) and dragon fruit (Hylocereus spp.), is emerging as a promising bioactive ingredient for cosmetic formulations. Its potential benefits for skin health are attributed to its antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for researchers and formulators interested in incorporating **Vulgaxanthin I** into cosmetic products. While research on **Vulgaxanthin I** is ongoing, this guide consolidates available data and outlines experimental procedures for its evaluation and application.

**Physicochemical Properties** 

| Property                 | -<br>Value            | Reference         |
|--------------------------|-----------------------|-------------------|
| Chemical Formula         | C14H17N3O7            | INVALID-LINK      |
| Molar Mass               | 339.30 g/mol          | INVALID-LINK      |
| Appearance               | Yellow-orange pigment | General Knowledge |
| Solubility               | Water-soluble         | General Knowledge |
| Absorption Maxima (λmax) | ~476 nm               | [1]               |



# Bioactivities of Vulgaxanthin I for Cosmetic Applications Antioxidant Activity

**Vulgaxanthin I** exhibits radical scavenging capabilities, which can help protect the skin from oxidative stress induced by environmental aggressors like UV radiation and pollution. Oxidative stress is a key contributor to premature skin aging.

Quantitative Data Summary: Antioxidant Activity of Betalains

| Assay                               | Test<br>Substance | Concentration | Result                            | Reference |
|-------------------------------------|-------------------|---------------|-----------------------------------|-----------|
| DPPH Radical<br>Scavenging          | Betanin           | 20 μΜ         | ~71% inhibition                   | [2]       |
| Superoxide<br>Radical<br>Scavenging | Vulgaxanthin I    | 20 μΜ & 80 μΜ | <30% inhibition                   | [3]       |
| Peroxyl Radical<br>Scavenging       | Betanidin         | -             | 10.70 mol-<br>TE/mol-<br>compound | [4]       |
| Peroxyl Radical<br>Scavenging       | Betanin           | -             | 3.31 mol-TE/mol-<br>compound      | [4]       |

Note: Data for **Vulgaxanthin I** in a cell-free DPPH assay is not readily available in the reviewed literature. The provided data for betanin and betanidin, other betalains, offer a comparative perspective.

# **Anti-inflammatory Activity**

Inflammation is an underlying factor in various skin conditions, including acne, rosacea, and sensitivity. **Vulgaxanthin I** has demonstrated the ability to downregulate the expression of proinflammatory mediators in intestinal cells, suggesting its potential to soothe and calm irritated skin.[5][6]



Quantitative Data Summary: Anti-inflammatory Effects of **Vulgaxanthin I** (in Caco-2 intestinal cells)

| Pro-inflammatory<br>Mediator | Concentration of Vulgaxanthin I | % Downregulation (compared to control) | Reference |
|------------------------------|---------------------------------|----------------------------------------|-----------|
| IL-6 mRNA                    | 5 μΜ                            | ~30%                                   | [2]       |
| IL-6 mRNA                    | 20 μΜ                           | ~40%                                   | [2]       |
| IL-6 mRNA                    | 80 μΜ                           | ~45%                                   | [2]       |
| IL-8 mRNA                    | 5 μΜ                            | ~20%                                   | [2]       |
| IL-8 mRNA                    | 20 μΜ                           | ~30%                                   | [2]       |
| IL-8 mRNA                    | 80 μΜ                           | ~35%                                   | [2]       |
| COX-2 mRNA                   | 5 μΜ                            | ~25%                                   | [2]       |
| COX-2 mRNA                   | 20 μΜ                           | ~40%                                   | [2]       |
| COX-2 mRNA                   | 80 μΜ                           | ~50%                                   | [2]       |
| iNOS mRNA                    | 5 μΜ                            | ~20%                                   | [2]       |
| iNOS mRNA                    | 20 μΜ                           | ~35%                                   | [2]       |
| iNOS mRNA                    | 80 μΜ                           | ~45%                                   | [2]       |

# **Skin Lightening and Hyperpigmentation Control**

While direct tyrosinase inhibition data (IC50) for **Vulgaxanthin I** is not currently available, studies have shown that betaxanthins, including tyrosine-betaxanthin and dopaxanthin, can act as substrates for tyrosinase.[7][8][9][10] This interaction with the key enzyme in melanogenesis suggests a potential role for **Vulgaxanthin I** in modulating melanin production. It may act as a competitive substrate, thereby reducing the formation of melanin.





Click to download full resolution via product page

Melanogenesis pathway and potential interaction of **Vulgaxanthin I**.

# Experimental Protocols Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the DPPH radical scavenging activity of **Vulgaxanthin I**.

#### Materials:

- Vulgaxanthin I sample
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader (517 nm)

### Procedure:

- Prepare a stock solution of **Vulgaxanthin I** in methanol.
- Prepare a series of dilutions of the Vulgaxanthin I stock solution.

# Methodological & Application





- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 μL of each **Vulgaxanthin I** dilution.
- Add 100 μL of the DPPH solution to each well.
- For the control, mix 100  $\mu$ L of methanol with 100  $\mu$ L of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: %
   Inhibition = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x 100
- Determine the IC50 value, which is the concentration of **Vulgaxanthin I** required to inhibit 50% of the DPPH radicals.[11][12][13]





Click to download full resolution via product page

Workflow for DPPH radical scavenging assay.

# Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

#### Materials:

- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium)



- FBS (Fetal Bovine Serum)
- Lipopolysaccharide (LPS)
- Vulgaxanthin I
- Griess Reagent
- 96-well cell culture plate
- · Cell culture incubator
- Microplate reader (540 nm)

### Procedure:

- Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
- Pre-treat the cells with various concentrations of Vulgaxanthin I for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours to induce NO production. Include a
  negative control (no LPS) and a positive control (LPS only).
- After incubation, collect the cell culture supernatant.
- Mix 50 μL of the supernatant with 50 μL of Griess Reagent in a new 96-well plate.
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm.
- A standard curve using sodium nitrite is used to quantify the amount of nitrite.
- Calculate the percentage of NO inhibition and the IC50 value.[14][15]

# **Tyrosinase Activity Assay**

This protocol details the in vitro assessment of tyrosinase inhibitory activity.



### Materials:

- Mushroom tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Phosphate buffer (pH 6.8)
- Vulgaxanthin I
- Kojic acid (positive control)
- 96-well microplate
- Microplate reader (475 nm)

### Procedure:

- In a 96-well plate, add 20 μL of Vulgaxanthin I at various concentrations.
- Add 140 μL of phosphate buffer to each well.
- Add 20 μL of mushroom tyrosinase solution and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 μL of L-DOPA solution.
- Incubate at 37°C for 20 minutes.
- Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
- Calculate the percentage of tyrosinase inhibition and the IC50 value.[14][16][17]

### **Formulation Guidelines**

**Vulgaxanthin I**, being a water-soluble pigment, is well-suited for incorporation into the aqueous phase of cosmetic formulations such as serums, toners, and oil-in-water (O/W) emulsions.



# Example Protocol: Oil-in-Water (O/W) Cream with Vulgaxanthin I

### Phase A (Water Phase):

Deionized Water: q.s. to 100%

Glycerin (humectant): 3-5%

Xanthan Gum (thickener): 0.2-0.5%

• Vulgaxanthin I (active): 0.1-1.0%

· Preservative: As required

### Phase B (Oil Phase):

- Caprylic/Capric Triglyceride (emollient): 5-10%
- Cetearyl Alcohol (emulsifier/thickener): 2-4%
- Glyceryl Stearate (emulsifier): 1-3%
- Tocopherol (antioxidant for oil phase): 0.1-0.5%

#### Procedure:

- Heat Phase A and Phase B separately to 75-80°C.
- Disperse Vulgaxanthin I in the water phase (Phase A) until fully dissolved.
- Slowly add Phase B to Phase A with continuous homogenization.
- Homogenize for 3-5 minutes to form a stable emulsion.
- Cool the emulsion to 40°C with gentle stirring.
- Add any temperature-sensitive additives (e.g., fragrance, additional actives).



- Adjust the pH to the desired range (ideally between 4.5 and 6.5 for skin compatibility and pigment stability).
- Cool to room temperature with continued gentle stirring.[11][18][19][20]



Click to download full resolution via product page

General workflow for preparing an O/W emulsion with Vulgaxanthin I.

# **Stability and Safety Testing**



# Stability of Vulgaxanthin I

Betalains, including **Vulgaxanthin I**, are sensitive to heat, light, and pH. Stability testing of the final formulation is crucial.

### Stability Data Summary for Betalains

| Condition   | Observation                                                                                     | Reference         |
|-------------|-------------------------------------------------------------------------------------------------|-------------------|
| рН          | More stable at pH 5.0 than at 3.0 or 7.0.                                                       | [21]              |
| Temperature | Half-life at pH 5.0: 282 min at 45°C, 100 min at 55°C, 27 min at 65°C.                          | [21]              |
| Light       | Degradation is accelerated by light exposure, especially at higher temperatures.                | General Knowledge |
| Formulation | Stability can be enhanced by encapsulation and the addition of antioxidants like ascorbic acid. | [5]               |

Protocol: Accelerated Stability Testing

- Temperature Stress: Store samples of the cosmetic formulation at various temperatures (e.g., 4°C, 25°C, 40°C, and 50°C) for a period of 1-3 months.
- Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) for 3-5 cycles.
- Light Exposure: Expose samples to UV light in a light stability chamber to assess photostability.
- Evaluation: At specified time points, evaluate the samples for changes in color, odor, pH,
   viscosity, and emulsion integrity (phase separation).[21][22][23]



## **Safety Assessment**

While specific safety data for topical application of **Vulgaxanthin I** is limited, standard in vitro and clinical safety tests should be performed.

### **Recommended Safety Tests:**

- In Vitro Skin Irritation: Using a reconstructed human epidermis (RhE) model (e.g., EpiDerm<sup>™</sup>, EpiSkin<sup>™</sup>) is a validated alternative to animal testing. The test involves applying the formulation to the tissue and measuring cell viability (MTT assay) to assess irritation potential.[7][22][24][25][26][27][28]
- Skin Sensitization: The potential for allergic contact dermatitis can be evaluated using in vitro methods such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay, or the in vivo Local Lymph Node Assay (LLNA) in animal models if required by regulation.[8]
   [9][16][17][29]
- Human Repeat Insult Patch Test (HRIPT): This clinical test on human volunteers is the gold standard for assessing both irritation and sensitization potential of a final cosmetic product.

# Conclusion

**Vulgaxanthin I** presents a compelling profile as a multifunctional active ingredient for cosmetic formulations, offering antioxidant and anti-inflammatory benefits. Its potential role in modulating melanogenesis warrants further investigation for skin-lightening applications. Successful formulation requires careful consideration of its stability, particularly concerning pH, temperature, and light exposure. Comprehensive stability and safety testing of the final product are essential to ensure a high-quality and safe cosmetic for the consumer. Further research is encouraged to generate more specific data on the efficacy and safety of topically applied **Vulgaxanthin I**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of betalains by encapsulation—a review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake and Immunomodulatory Properties of Betanin, Vulgaxanthin I and Indicaxanthin towards Caco-2 Intestinal Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The local lymph node assay (LLNA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The LLNA: A Brief Review of Recent Advances and Limitations PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betaxanthins as Substrates for Tyrosinase. An Approach to the Role of Tyrosinase in the Biosynthetic Pathway of Betalains PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Inhibitory activity and mechanism of trilobatin on tyrosinase: kinetics, interaction mechanism and molecular docking Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Inhibition of nitric oxide production in RAW264.7 macrophages by cannabinoids and palmitoylethanolamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent Tyrosinase Inhibitory Activity of Curcuminoid Analogues and Inhibition Kinetics Studies | MDPI [mdpi.com]
- 16. An Updated Review of Tyrosinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of a Topical Cream from the Ethanolic of Agave sisalana Residues with Anti-Inflammatory and Analgesic Properties [mdpi.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Evaluation of skin irritation potentials of different cosmetic products in Turkish market by reconstructed human epidermis model PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]







- 22. Property characterization of reconstructed human epidermis equivalents, and performance as a skin irritation model PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method KETMarket Open Innovation Ecosystem [ketmarket.eu]
- 24. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L PMC [pmc.ncbi.nlm.nih.gov]
- 26. Vulgaxanthin I | C14H17N3O7 | CID 135438599 PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. ftp.cdc.gov [ftp.cdc.gov]
- 28. Local lymph node assay Wikipedia [en.wikipedia.org]
- 29. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vulgaxanthin I: Application Notes and Protocols for Cosmetic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3165861#application-of-vulgaxanthin-i-in-cosmetic-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com